molecular formula C25H23N7O2S B11036210 N-[(E)-[(4-ethylphenyl)amino]({6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide

N-[(E)-[(4-ethylphenyl)amino]({6-oxo-4-[(pyrimidin-2-ylsulfanyl)methyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide

Cat. No.: B11036210
M. Wt: 485.6 g/mol
InChI Key: AQGUXOAYRLBXIO-UHFFFAOYSA-N
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Description

N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide core, an ethylphenyl group, and a pyrimidinylsulfanyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-ethylphenylamine with benzoyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)benzamide.

    Introduction of the Pyrimidinylsulfanyl Group: The next step involves the synthesis of the pyrimidinylsulfanyl intermediate. This can be achieved by reacting 2-mercaptopyrimidine with a suitable alkylating agent.

    Coupling Reaction: The final step is the coupling of the benzamide core with the pyrimidinylsulfanyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinylsulfanyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide can be compared with other similar compounds such as:

    N-(E)-[(4-methylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

The uniqueness of N-(E)-[(4-ethylphenyl)aminomethyl]-1,6-dihydropyrimidin-2-yl}amino)methylidene]benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H23N7O2S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(Z)-N-(4-ethylphenyl)-N'-[6-oxo-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-2-yl]carbamimidoyl]benzamide

InChI

InChI=1S/C25H23N7O2S/c1-2-17-9-11-19(12-10-17)28-24(31-22(34)18-7-4-3-5-8-18)32-23-29-20(15-21(33)30-23)16-35-25-26-13-6-14-27-25/h3-15H,2,16H2,1H3,(H3,28,29,30,31,32,33,34)

InChI Key

AQGUXOAYRLBXIO-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CSC3=NC=CC=N3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CSC3=NC=CC=N3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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